BenchChemオンラインストアへようこそ!

3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine

Medicinal chemistry Conformational analysis Structure-activity relationship

3-Chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine (CAS 2034619-99-1, molecular formula C24H21ClN2O3, MW 420.89 g/mol) is a synthetic small-molecule building block featuring a 3-chloropyridine moiety connected via an ether linkage to a piperidine ring that is N-acylated with a 9H-xanthene-9-carbonyl group. The compound contains one undefined stereocenter at the piperidine 3-position and is typically supplied as a racemic mixture with a purity specification of ≥95%.

Molecular Formula C24H21ClN2O3
Molecular Weight 420.89
CAS No. 2034619-99-1
Cat. No. B2526741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine
CAS2034619-99-1
Molecular FormulaC24H21ClN2O3
Molecular Weight420.89
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=C(C=NC=C5)Cl
InChIInChI=1S/C24H21ClN2O3/c25-19-14-26-12-11-22(19)29-16-6-5-13-27(15-16)24(28)23-17-7-1-3-9-20(17)30-21-10-4-2-8-18(21)23/h1-4,7-12,14,16,23H,5-6,13,15H2
InChIKeyWYISWVVTKWUCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine (CAS 2034619-99-1) – Structural Identity and Physicochemical Profile for Procurement Decisions


3-Chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine (CAS 2034619-99-1, molecular formula C24H21ClN2O3, MW 420.89 g/mol) is a synthetic small-molecule building block featuring a 3-chloropyridine moiety connected via an ether linkage to a piperidine ring that is N-acylated with a 9H-xanthene-9-carbonyl group [1]. The compound contains one undefined stereocenter at the piperidine 3-position and is typically supplied as a racemic mixture with a purity specification of ≥95% [1]. Its computed XLogP3-AA is 4.4 and topological polar surface area (TPSA) is 51.7 Ų, placing it in a moderately lipophilic physicochemical space with zero hydrogen bond donors and four hydrogen bond acceptors [1]. The compound is listed under PubChem CID 122243484 and is commercially available from multiple suppliers as a research-use-only intermediate for medicinal chemistry and drug discovery applications [1].

Why In-Class Xanthene-Piperidine-Pyridine Analogs Cannot Simply Replace 3-Chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine – The Structural Basis of Non-Interchangeability


Compounds within the xanthene-9-carbonyl-piperidine class exhibit substantial variation in biological target engagement depending on three structural variables: (i) the piperidine ether linkage position (3-yloxy vs. 4-yloxy), (ii) the nature and position of substituents on the pyridine ring, and (iii) the presence or absence of additional functional groups such as nitriles or halogens [1][2]. The target compound uniquely combines a 3-chloro substituent on the pyridine ring with a 3-yloxy piperidine attachment, generating a distinct spatial orientation of the chloropyridine pharmacophore relative to the xanthene carbonyl group. Closely related analogs such as 4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine (lacking chlorine), (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone (5-chloro, 4-yloxy isomer), and 6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile (nitrile-substituted) each present altered hydrogen-bonding capacity, steric bulk, and electronic distribution at the pyridine ring, which can shift target selectivity profiles and metabolic stability [1][3]. Class-level evidence from xanthene-9-carbonyl piperidine derivatives studied as xanthine oxidase inhibitors demonstrates that small positional changes can produce >100-fold differences in IC50 values, underscoring that generic substitution within this scaffold is not supported by existing structure-activity relationship data [3].

Quantitative Differentiation Evidence for 3-Chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine vs. Closest Structural Analogs


Piperidine 3-yloxy vs. 4-yloxy Linkage: Impact on Molecular Shape and Rotatable Bond Profile

The target compound attaches the chloropyridinyloxy group at the piperidine 3-position, whereas the most common commercially available analogs (e.g., 4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine, 6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile, and (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone) all employ a 4-yloxy linkage [1][2]. This positional difference alters the spatial relationship between the pyridine ring and the xanthene carbonyl, affecting both the molecular shape and the conformational ensemble accessible to the molecule. The target compound contains one undefined stereocenter at the piperidine 3-position (supplied as a racemate), while the 4-yloxy analogs are achiral at the piperidine attachment point [1].

Medicinal chemistry Conformational analysis Structure-activity relationship

Chlorine Substitution Pattern: 3-Chloropyridine vs. 5-Chloropyridine and Non-Chlorinated Analogs

The target compound bears a chlorine atom at the 3-position of the pyridine ring (adjacent to the pyridine nitrogen), while the closely related analog (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone carries chlorine at the 5-position (para to the pyridine nitrogen), and 4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine lacks chlorine entirely [1][2]. The 3-chloro substitution exerts a stronger electron-withdrawing inductive effect on the pyridine nitrogen (proximal position) compared to 5-chloro substitution, which can influence pKa, hydrogen-bond acceptor strength, and susceptibility to oxidative metabolism at the pyridine ring [3]. The computed XLogP3-AA of 4.4 for the target compound reflects the contribution of the chlorine atom to overall lipophilicity [1].

Electron-withdrawing group effects Metabolic stability Halogen bonding

Commercial Availability and Purity Specification: Guaranteed Minimum Purity for Reproducible Screening

The target compound is commercially supplied with a minimum purity of 95% as confirmed by vendor specification . In contrast, the core scaffold compound piperidin-1-yl(9H-xanthen-9-yl)methanone (CAS not specified, ChemDiv ID Y032-0621) lacks the pyridine ether moiety entirely, representing a fundamentally different chemotype that cannot serve as a functional replacement . The nitrile-containing analog 6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile (CAS 1421508-87-3) introduces an additional polar nitrile group (predicted to increase TPSA and reduce logP relative to the target), which may alter membrane permeability and solubility profiles .

Chemical procurement Purity specification Screening library quality control

Xanthine Oxidase Inhibitory Activity: Class-Level Benchmarking from Structurally Related Xanthene-Carbonyl Piperidine Derivatives

While no direct xanthine oxidase (XO) inhibition data have been published for the target compound itself, several structurally related xanthene-9-carbonyl piperidine derivatives have been evaluated in coupled enzymatic XO assays. Compounds from patent US9802907 within this chemotype demonstrate XO IC50 values ranging from 0.520 nM (Compound Formula-II9, BDBM499685) to 35 nM (Compound 11, BDBM50057013) [1][2]. Another xanthene-containing compound (CHEMBL3331616, US9802907 Compound 9) exhibited an IC50 of 3.28 nM [3]. These data establish that the xanthene-9-carbonyl piperidine scaffold is capable of low-nanomolar XO inhibition, but the specific contribution of the 3-chloropyridin-4-yloxy substituent (present in the target compound) to potency and selectivity relative to other substituents has not been empirically determined.

Xanthine oxidase inhibition Enzyme assay Structure-activity relationship

Recommended Application Scenarios for 3-Chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine Based on Quantitative Differentiation Evidence


Scaffold for Chiral Lead Optimization in Asymmetric Biological Targets

The presence of a single undefined stereocenter at the piperidine 3-position, combined with the 3-yloxy attachment of the chloropyridine moiety, makes this compound a suitable starting scaffold for enantioselective synthesis and chiral chromatography resolution. Researchers targeting asymmetric binding sites (e.g., GPCRs, kinases, or ion channels) may exploit the racemic nature of the supplied material to generate both enantiomers and assess enantioselective target engagement. This differentiates the compound from achiral 4-yloxy analogs, which cannot provide stereochemical structure-activity relationship (SSAR) information .

Synthetic Intermediate for Diversification via 3-Chloropyridine Cross-Coupling Chemistry

The 3-chloro substituent on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is strategically positioned adjacent to the pyridine nitrogen. This enables late-stage diversification of the pyridine ring to generate focused libraries for SAR exploration while retaining the xanthene-carbonyl piperidine core. This synthetic utility is absent in non-halogenated analogs such as 4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine, which require separate halogenation steps prior to derivatization .

Xanthine Oxidase Inhibitor Lead Discovery with Novel Substituent Topology

Class-level evidence demonstrates that xanthene-9-carbonyl piperidine derivatives can achieve sub-nanomolar xanthine oxidase inhibition (IC50 as low as 0.520 nM for structurally related compounds) . The target compound introduces a 3-chloropyridin-4-yloxy substituent at the piperidine 3-position, a substituent topology not represented among the currently characterized XO inhibitors in this chemotype. Researchers investigating uric acid-lowering therapies or seeking to profile novel substituent effects on XO potency and selectivity may find this compound valuable as an unexplored vector within a validated pharmacophore class, though de novo activity determination is required .

Physicochemical Property-Driven Compound Selection for CNS or Intracellular Target Profiling

With a computed XLogP3-AA of 4.4, TPSA of 51.7 Ų, and zero hydrogen bond donors, the target compound resides within favorable physicochemical space for blood-brain barrier penetration (typically XLogP 2–5, TPSA < 90 Ų) and intracellular target access . In comparison, the more polar nitrile analog (CAS 1421508-87-3) is expected to have reduced membrane permeability, while the non-chlorinated analog has lower lipophilicity. For CNS-targeted screening cascades or intracellular enzyme inhibition assays, the target compound's balanced lipophilicity profile may confer advantages in cellular permeability, though confirmatory PAMPA or Caco-2 data are needed .

Quote Request

Request a Quote for 3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.